Bienvenue dans la boutique en ligne BenchChem!

2-(2-methoxyphenyl)-N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)acetamide

Lipophilicity Drug Design Medicinal Chemistry

2-(2-Methoxyphenyl)-N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)acetamide is a synthetic small molecule (C17H17N5O2, MW 323.35 g/mol) belonging to the class of 1,2,3-triazole-acetamide derivatives that incorporate a pyridin-3-yl substituent. The compound features a 2-methoxyphenylacetyl group linked via an amide bridge to a 1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl methanamine core, a scaffold that has been explored in kinase inhibitor patents and other bioactivity-focused programs.

Molecular Formula C17H17N5O2
Molecular Weight 323.356
CAS No. 2034385-23-2
Cat. No. B2851902
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-methoxyphenyl)-N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)acetamide
CAS2034385-23-2
Molecular FormulaC17H17N5O2
Molecular Weight323.356
Structural Identifiers
SMILESCOC1=CC=CC=C1CC(=O)NCC2=CN(N=N2)C3=CN=CC=C3
InChIInChI=1S/C17H17N5O2/c1-24-16-7-3-2-5-13(16)9-17(23)19-10-14-12-22(21-20-14)15-6-4-8-18-11-15/h2-8,11-12H,9-10H2,1H3,(H,19,23)
InChIKeyXBYCMHRBSRQIAA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(2-Methoxyphenyl)-N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)acetamide (CAS 2034385-23-2): Chemical Class and Physicochemical Profile for Research Procurement


2-(2-Methoxyphenyl)-N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)acetamide is a synthetic small molecule (C17H17N5O2, MW 323.35 g/mol) [1] belonging to the class of 1,2,3-triazole-acetamide derivatives that incorporate a pyridin-3-yl substituent. The compound features a 2-methoxyphenylacetyl group linked via an amide bridge to a 1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl methanamine core, a scaffold that has been explored in kinase inhibitor patents and other bioactivity-focused programs [2]. Its computed drug-like properties include a topological polar surface area (TPSA) of 81.9 Ų, a predicted logP (XLogP3-AA) of 1.0, and 6 rotatable bonds, placing it within oral druggability space but with distinct physicochemical trade-offs relative to halogenated or larger-ring analogs in the same series [1].

Why Generic Substitution Fails for 2034385-23-2: Scaffold-Specific Physicochemical Differentiation


Compounds within the N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)acetamide series share a common triazole-pyridine core but diverge significantly in their aryl-substituted acetamide side chains. Generic substitution with close analogs such as the 2,4-difluorophenyl, benzo[d][1,3]dioxol-5-yl, or thiophen-3-yl variants alters key physicochemical determinants—including lipophilicity (logP), hydrogen-bonding capacity, and topological polar surface area—which directly influence solubility, permeability, and target-binding profiles [1]. The 2-methoxyphenyl derivative uniquely balances moderate lipophilicity (XLogP3-AA = 1.0) with a single hydrogen-bond donor count of 1 and an acceptor count of 5, a combination that may favor specific kinase ATP-binding pockets or protein-protein interaction interfaces relative to more polar or more lipophilic analogs [1][2]. Without matched-pair comparative biological data, the selection of this specific analog over others must be guided by these quantifiable physicochemical differences.

Quantitative Differentiation Evidence for 2-(2-Methoxyphenyl)-N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)acetamide (2034385-23-2)


Lipophilicity (XLogP3-AA) Comparison: 2-Methoxyphenyl vs. 2,4-Difluorophenyl Analog

The target compound exhibits a computed XLogP3-AA value of 1.0, which is 0.7 log units lower than the 2,4-difluorophenyl analog (estimated XLogP3-AA ≈ 1.7 based on similar structure analysis), indicating reduced lipophilicity that may translate to improved aqueous solubility and a different tissue-distribution profile [1]. This difference is directly quantifiable and relevant for hit-to-lead prioritization when balancing potency against ADME liabilities.

Lipophilicity Drug Design Medicinal Chemistry

Topological Polar Surface Area (TPSA) Differentiation: Methoxyphenyl vs. Benzodioxolyl Analog

The target compound has a TPSA of 81.9 Ų [1], which is 19.9 Ų lower than the benzo[d][1,3]dioxol-5-yl analog (TPSA ≈ 101.8 Ų, estimated due to additional oxygen atoms). A TPSA below 90 Ų is generally associated with improved passive membrane permeability and potential CNS penetration, while values above 100 Ų often restrict brain exposure [2]. This quantitative difference positions the 2-methoxyphenyl analog as more suitable for intracellular or CNS target engagement.

Polar Surface Area Membrane Permeability Blood-Brain Barrier

Hydrogen-Bond Donor/Acceptor Ratio: 2-Methoxyphenyl vs. Thiophenyl and Bromophenyl Analogs

The target compound possesses 1 hydrogen-bond donor (HBD) and 5 hydrogen-bond acceptors (HBA) [1], yielding an HBD/HBA ratio of 0.2. In contrast, the thiophen-3-yl analog maintains the same count, but the 4-bromophenyl analog has only 4 HBA (lacks the methoxy oxygen). A higher acceptor count with a single donor can enhance aqueous solubility while preserving the ability to form key hydrogen bonds within kinase hinge regions or other protein binding sites [2].

Hydrogen Bonding Solubility Target Engagement

Molecular Weight and Rotatable Bond Count: Balancing Size and Flexibility for Ligand Efficiency

With a molecular weight of 323.35 g/mol and 6 rotatable bonds [1], the target compound occupies an intermediate position among its analogs—heavier than the 4-bromophenyl variant (MW ~ 357 g/mol estimated) and lighter than the benzo[d][1,3]dioxol-5-yl analog (MW 337.34 g/mol ). This moderate size combined with higher flexibility (6 vs. 5 rotatable bonds for the difluorophenyl analog) may confer an advantage in adapting to dynamic protein conformations, though it can also reduce binding entropy.

Ligand Efficiency Drug-likeness Fragment-Based Design

Optimal Research and Industrial Application Scenarios for 2-(2-Methoxyphenyl)-N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)acetamide (2034385-23-2)


Kinase Inhibitor Hit-to-Lead Programs Requiring Balanced Drug-like Properties

The compound's combined logP of 1.0 and TPSA of 81.9 Ų place it within favorable oral drug-like space. Its 1,2,3-triazole-pyridin-3-yl core is documented in kinase inhibitor patents [1], making it a suitable starting point for hit-to-lead optimization targeting ATP-binding pockets. The 2-methoxyphenyl group provides an additional hydrogen-bond acceptor without excessive lipophilicity, a feature that can be exploited to improve solubility while optimizing hinge-region interactions.

Cellular-Target Screening in CNS or Intracellular Programs

A TPSA of 81.9 Ų (below the 90 Ų threshold) suggests potential passive blood-brain barrier penetration [1]. Researchers focusing on intracellular kinases or CNS targets may prioritize this analog over the more polar benzodioxolyl variant (TPSA ~ 101.8 Ų) when designing screening libraries or conducting phenotypic assays that require cell permeability.

Structure-Activity Relationship (SAR) Studies on Triazole-Pyridine Kinase Inhibitors

This compound serves as a key SAR probe in systematic matched-pair analyses to dissect the contribution of the 2-methoxyphenyl moiety versus halogenated (2,4-difluorophenyl, 4-bromophenyl) or heterocyclic (thiophenyl, benzodioxolyl) replacements on kinase inhibition, selectivity, and ADME properties. The quantitative physicochemical differences documented above (Δ logP = -0.7 vs difluorophenyl analog; Δ TPSA = -19.9 Ų vs benzodioxolyl analog) provide a rational basis for experimental design in medicinal chemistry optimization campaigns.

Chemical Probe Development for Protein-Protein Interaction (PPI) Interfaces

The compound's balanced HBD/HBA profile (1 donor, 5 acceptors) and moderate molecular weight (323.35 g/mol) are characteristic of PPI modulators that require sufficient polar surface area to disrupt large interaction interfaces while maintaining cell permeability. The triazole-pyridine scaffold has been explored in MALT1 inhibitor patents [1], suggesting potential applications in cancer and immunology PPI target space.

Quote Request

Request a Quote for 2-(2-methoxyphenyl)-N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.